Cas no 2137658-39-8 (1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amine)

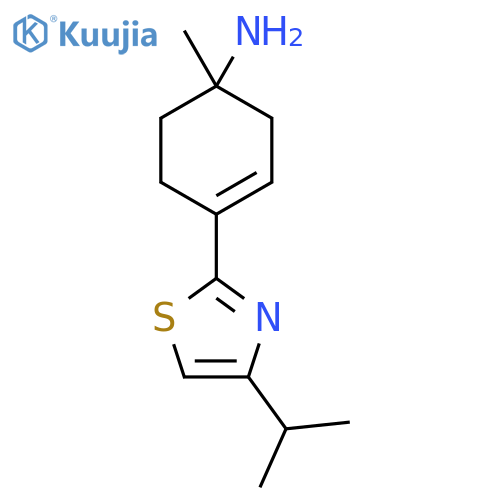

2137658-39-8 structure

商品名:1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amine

1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-843671

- 1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine

- 2137658-39-8

- 1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amine

-

- インチ: 1S/C13H20N2S/c1-9(2)11-8-16-12(15-11)10-4-6-13(3,14)7-5-10/h4,8-9H,5-7,14H2,1-3H3

- InChIKey: XRQZGIVNESHCDP-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(C)C)N=C1C1=CCC(C)(CC1)N

計算された属性

- せいみつぶんしりょう: 236.13471982g/mol

- どういたいしつりょう: 236.13471982g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-843671-2.5g |

1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |

2137658-39-8 | 95% | 2.5g |

$1509.0 | 2024-05-21 | |

| Enamine | EN300-843671-0.5g |

1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |

2137658-39-8 | 95% | 0.5g |

$739.0 | 2024-05-21 | |

| Enamine | EN300-843671-1g |

1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |

2137658-39-8 | 1g |

$770.0 | 2023-09-02 | ||

| Enamine | EN300-843671-5g |

1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |

2137658-39-8 | 5g |

$2235.0 | 2023-09-02 | ||

| Enamine | EN300-843671-0.25g |

1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |

2137658-39-8 | 95% | 0.25g |

$708.0 | 2024-05-21 | |

| Enamine | EN300-843671-5.0g |

1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |

2137658-39-8 | 95% | 5.0g |

$2235.0 | 2024-05-21 | |

| Enamine | EN300-843671-10.0g |

1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |

2137658-39-8 | 95% | 10.0g |

$3315.0 | 2024-05-21 | |

| Enamine | EN300-843671-10g |

1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |

2137658-39-8 | 10g |

$3315.0 | 2023-09-02 | ||

| Enamine | EN300-843671-1.0g |

1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |

2137658-39-8 | 95% | 1.0g |

$770.0 | 2024-05-21 | |

| Enamine | EN300-843671-0.1g |

1-methyl-4-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclohex-3-en-1-amine |

2137658-39-8 | 95% | 0.1g |

$678.0 | 2024-05-21 |

1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amine 関連文献

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

2137658-39-8 (1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amine) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量